molecular formula C18H23F3N2O3 B13646275 N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide

N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide

Cat. No.: B13646275
M. Wt: 372.4 g/mol
InChI Key: IJNCJYJSEFDKFC-UHFFFAOYSA-N
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Description

N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide is a synthetic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity. The methoxy group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide is unique due to the combination of its trifluoromethyl group, methoxy group, and piperidine ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23F3N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide

InChI

InChI=1S/C18H23F3N2O3/c1-3-16(24)23-8-6-12(7-9-23)17(25)22-11-13-4-5-14(26-2)10-15(13)18(19,20)21/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,22,25)

InChI Key

IJNCJYJSEFDKFC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)NCC2=C(C=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

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